molecular formula C26H24N2O4S2 B2995175 3-(benzenesulfonyl)-N2-(2-ethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine CAS No. 1115562-37-2

3-(benzenesulfonyl)-N2-(2-ethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine

Katalognummer: B2995175
CAS-Nummer: 1115562-37-2
Molekulargewicht: 492.61
InChI-Schlüssel: JPEMWVXDQFAJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted with sulfonyl, benzoyl, and aryl amine groups. Key structural features include:

  • 4-Methoxybenzoyl group at position 5, contributing to π-π stacking and hydrogen-bonding capabilities.
  • N2-(2-ethylphenyl) substituent, which modulates steric and electronic properties.

Friedel-Crafts acylation or sulfonation for benzoyl/sulfonyl group introduction.

Nucleophilic substitution or coupling reactions for amine functionalization .

Eigenschaften

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-ethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-10-5-4-6-11-20)22(27)24(33-26)23(29)18-13-15-19(32-2)16-14-18/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEMWVXDQFAJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(benzenesulfonyl)-N2-(2-ethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a thiophene core, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with various diseases, particularly cancer. It is suggested that the compound may interact with Bruton’s Tyrosine Kinase (BTK), an important target in B-cell malignancies. BTK is crucial for B-cell receptor signaling, and its inhibition can lead to reduced proliferation of malignant B-cells .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers, suggesting its use in inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Research Findings and Case Studies

  • Antitumor Efficacy :
    • A study conducted on several human cancer cell lines reported that the compound significantly inhibited cell growth at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
    • Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and joint inflammation compared to controls. Histological analysis showed decreased infiltration of inflammatory cells.
    • Cytokine assays indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound.
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes. Results showed selective inhibition of COX-2 with an IC50 value of approximately 10 µM, suggesting potential as an anti-inflammatory agent without the gastrointestinal side effects typically associated with non-selective COX inhibitors.

Data Summary Table

Biological ActivityMethodologyResultsReference
Antitumor ActivityIn vitro cytotoxicity assayIC50 = 5-15 µM
Anti-inflammatory EffectsAnimal model (arthritis)Reduced paw swelling
Enzyme InhibitionCOX enzyme assayCOX-2 IC50 = 10 µM

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target: 3-(Benzenesulfonyl)-N2-(2-ethylphenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine -SO₂C₆H₅ (3), -COC₆H₄(OMe) (5), -NH-C₆H₃(Et) (N2) C₂₆H₂₃N₂O₄S₂ (inferred) ~522.6 (calc.) Sulfonyl, benzoyl, ethylphenyl, methoxy
Analog 1: 5-(2H-1,3-Benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine -SO₂C₆H₄(OMe) (3), -COC₆H₃(O₂CH₂) (5), -NH-C₆H₄F (N2) C₂₅H₁₉FN₂O₆S₂ 526.56 Sulfonyl, benzodioxole, fluorophenyl
Analog 2: N2-(2,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine -SO₂C₆H₄(OMe) (3), -COC₆H₄F (5), -NH-C₆H₃(Me)₂ (N2) C₂₆H₂₃FN₂O₄S₂ 510.61 Sulfonyl, fluorobenzoyl, dimethylphenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s ethylphenyl group (electron-donating) contrasts with analogs’ fluorophenyl or dimethylphenyl groups, altering solubility and metabolic stability.
  • Benzoyl Variants : The 4-methoxybenzoyl group in the target may improve lipophilicity compared to Analog 1’s benzodioxole or Analog 2’s 4-fluorobenzoyl.

Pharmacological and Physicochemical Properties

Property Target Compound Analog 1 Analog 2
logP (Calculated) ~5.9 (estimated) 5.86 (reported) 5.86 (reported)
Hydrogen Bond Donors 3 (two amine, one methoxy) 3 3
Hydrogen Bond Acceptors 7 (sulfonyl, benzoyl, methoxy, amines) 7 7
Water Solubility (LogSw) -5.5 (estimated) -5.49 -5.49
Bioactivity (Reported) Not available Antiviral/CNS screening GPCR/PKM2 modulation

Structural Impact on Bioactivity :

  • Analog 1’s benzodioxole group may enhance CNS permeability due to increased lipophilicity .
  • Analog 2’s 4-fluorobenzoyl group is associated with kinase inhibition (e.g., tyrosine-protein kinase MER) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.